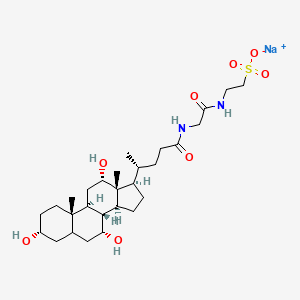

Sodium tauroglycocholate

Übersicht

Beschreibung

Natrium-Tauroglykocholat ist eine Gallensäure, die eine entscheidende Rolle bei der Verdauung und Absorption von Fetten und fettlöslichen Vitaminen spielt. Es ist ein Konjugat von Cholsäure mit Taurin und Glycin, das ein Natriumsalz bildet. Diese Verbindung wird häufig in medizinischen und pharmazeutischen Anwendungen verwendet, um die Absorption bestimmter Medikamente und Nährstoffe zu verbessern .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Natrium-Tauroglykocholat kann durch die Konjugation von Cholsäure mit Taurin und Glycin synthetisiert werden. Der Prozess umfasst die folgenden Schritte:

Aktivierung von Cholsäure: Cholsäure wird zuerst aktiviert, indem sie mithilfe von Coenzym A (CoA) und Adenosintriphosphat (ATP) in ihr CoA-Derivat umgewandelt wird.

Konjugation mit Taurin und Glycin: Die aktivierte Cholsäure wird dann mit Taurin und Glycin konjugiert, um jeweils Taurocholsäure und Glykocholsäure zu bilden.

Bildung des Natriumsalzes: Die konjugierten Gallensäuren werden dann mit Natriumhydroxid neutralisiert, um Natrium-Tauroglykocholat zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natrium-Tauroglykocholat typischerweise aus Rinder- oder Schweinegalle gewonnen. Die Galle wird mit Salzsäure behandelt, um die Gallensäuren auszufällen, die dann gereinigt und durch Neutralisation mit Natriumhydroxid in ihre Natriumsalze umgewandelt werden. Das Endprodukt wird durch Entfärbung, Konzentration und Trocknung gewonnen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tauroglycocholate can be synthesized through the conjugation of cholic acid with taurine and glycine. The process involves the following steps:

Activation of Cholic Acid: Cholic acid is first activated by converting it into its CoA derivative using Coenzyme A (CoA) and Adenosine Triphosphate (ATP).

Conjugation with Taurine and Glycine: The activated cholic acid is then conjugated with taurine and glycine to form taurocholic acid and glycocholic acid, respectively.

Formation of Sodium Salt: The conjugated bile acids are then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is typically extracted from bovine or porcine bile. The bile is treated with hydrochloric acid to precipitate the bile salts, which are then purified and converted into their sodium salts through neutralization with sodium hydroxide. The final product is obtained by decolorization, concentration, and drying .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-Tauroglykocholat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Gallensäured Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen am Steroidkern modifizieren.

Substitution: Substitutionsreaktionen können an den Amino- oder Sulfonsäuregruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat oder Chromsäure.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide oder Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene modifizierte Gallensäuren und ihre Derivate, die unterschiedliche physiologische und pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Natrium-Tauroglykocholat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Tensid und Emulgator in verschiedenen chemischen Reaktionen und Formulierungen verwendet.

Biologie: Es wird in Studien zum Lipidstoffwechsel und Gallensäuretransport eingesetzt.

5. Wirkmechanismus

Natrium-Tauroglykocholat verbessert die Absorption von Fetten und fettlöslichen Vitaminen, indem es Micellen bildet, die Lipide solubilisieren. Es interagiert mit der Lipiddoppelschicht von Zellmembranen, wodurch deren Fluidität und Permeabilität erhöht wird. Dies erleichtert den Transport von Lipiden und anderen hydrophoben Molekülen über das Darmepithel . Die Verbindung aktiviert auch Pankreasenzyme, die die Verdauung von Fetten weiter unterstützen .

Ähnliche Verbindungen:

Natrium-Taurocholat: Eine weitere Gallensäure, die ein Konjugat von Cholsäure mit Taurin ist.

Natrium-Glykocholat: Eine Gallensäure, die ein Konjugat von Cholsäure mit Glycin ist.

Natrium-Deoxycholat: Eine Gallensäure, die von Deoxycholsäure abgeleitet ist.

Vergleich: Natrium-Tauroglykocholat ist insofern einzigartig, als es sowohl Taurin- als auch Glycinkonjugate enthält, wodurch es im Vergleich zu Natrium-Taurocholat und Natrium-Glykocholat, die nur eine Art von Konjugat enthalten, ein breiteres Spektrum physiologischer Wirkungen bietet. Natrium-Deoxycholat hingegen hat einen anderen Steroidkern und weist unterschiedliche Solubilisierungseigenschaften auf .

Wirkmechanismus

Sodium tauroglycocholate enhances the absorption of fats and fat-soluble vitamins by forming micelles that solubilize lipids. It interacts with the lipid bilayer of cell membranes, increasing their fluidity and permeability. This facilitates the transport of lipids and other hydrophobic molecules across the intestinal epithelium . The compound also activates pancreatic enzymes, further aiding in the digestion of fats .

Vergleich Mit ähnlichen Verbindungen

Sodium taurocholate: Another bile salt that is a conjugate of cholic acid with taurine.

Sodium glycocholate: A bile salt that is a conjugate of cholic acid with glycine.

Sodium deoxycholate: A bile salt derived from deoxycholic acid.

Comparison: Sodium tauroglycocholate is unique in that it contains both taurine and glycine conjugates, providing a broader range of physiological effects compared to sodium taurocholate and sodium glycocholate, which contain only one type of conjugate. Sodium deoxycholate, on the other hand, has a different steroid nucleus and exhibits different solubilizing properties .

Eigenschaften

IUPAC Name |

sodium;2-[[2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODKHBECQMSKY-QZWBFCFVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N2NaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41945-48-6 | |

| Record name | Sodium N-(N-choloylglycyl)taurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrate;hydrochloride](/img/structure/B8022736.png)

![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)

![(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate](/img/structure/B8022763.png)